molecular formula C18H19NO3S B3955113 Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate

Cat. No.: B3955113
M. Wt: 329.4 g/mol
InChI Key: NLFRAAXHZHPKGT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and an acetamido group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-16(20)13-19-18(21)17(14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRAAXHZHPKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate typically involves the reaction of ethyl acetate with 2-phenyl-2-(phenylsulfanyl)acetamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyl acetate
  • Ethyl (2-chlorophenyl)acetate
  • Ethyl (2-methoxyphenyl)acetate

Uniqueness

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar esters.

Biological Activity

Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of substituted acetamides. Its structure includes an ethyl ester functional group, a phenyl group, and a phenylsulfanyl moiety, which contribute to its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects. This is significant in the context of diseases characterized by chronic inflammation.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can significantly reduce inflammatory markers in vitro and in vivo models.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines in cultured macrophages. Results indicated a dose-dependent reduction in cytokine levels, supporting the hypothesis that these compounds can modulate inflammatory responses effectively.

Case Study 2: Antimicrobial Screening

A screening assay was conducted using various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential for further development as antimicrobial agents .

Research Findings Summary

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in cytokine production in macrophage cultures; dose-dependent effects.
AntimicrobialEffective against S. aureus and E. coli with MIC values comparable to antibiotics.
Enzyme InhibitionPotential inhibition of inflammatory enzymes; requires further investigation for specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate
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Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate

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